Tyrosine kinase-IN-1

Catalog No.
S548015
CAS No.
705946-27-6
M.F
C26H28FN5O
M. Wt
445.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrosine kinase-IN-1

CAS Number

705946-27-6

Product Name

Tyrosine kinase-IN-1

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C26H28FN5O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N

SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Solubility

Soluble in DMSO, not in water

Synonyms

XL999, XL-999, XL 999

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C

Description

The exact mass of the compound Tyrosine kinase-IN-1 is 445.2278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tyrosine kinases function by transferring a phosphate group from ATP (adenosine triphosphate) to a tyrosine residue on a protein substrate. This phosphorylation event can activate or deactivate the protein, thereby regulating various cellular functions []. Tyrosine kinase-IN-1 binds to the ATP-binding pocket of specific tyrosine kinases, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts the normal signaling pathways mediated by these kinases.

Target Specificity

Tyrosine kinase-IN-1 is classified as a multi-target tyrosine kinase inhibitor. This means it can inhibit multiple tyrosine kinases, each with potentially distinct cellular functions. Research suggests that Tyrosine kinase-IN-1 has potent inhibitory activity against several kinases, including:

  • Vascular endothelial growth factor receptor (VEGFR/KDR) []
  • Fms-like tyrosine kinase 1 (Flt-1) []
  • Fibroblast growth factor receptor 1 (FGFR1) []
  • Platelet-derived growth factor receptor alpha (PDGFRα) []

Molecular Structure Analysis

The exact structure of TK-IN-1 is not publicly disclosed. However, PubChem, a public database of chemical information, lists its molecular formula as C26H28FN5O (citation []). Analysis based on the formula reveals the presence of a complex organic molecule with a combination of aromatic rings (indicated by "F" and "N"), likely hydrocarbons, and potentially an oxygen-containing functional group.

Without the full structure, a detailed analysis of key features and notable aspects is not possible.

TK-IN-1 is classified as a multi-targeted tyrosine kinase inhibitor. It disrupts the activity of several tyrosine kinases, including KDR (vascular endothelial growth factor receptor 2), Flt-1 (fms-like tyrosine kinase 1), FGFR1 (fibroblast growth factor receptor 1), and PDGFRα (platelet-derived growth factor receptor alpha) []. These kinases play a role in promoting cancer cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting their activity, TK-IN-1 potentially disrupts these processes, hindering tumor development.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

445.2278

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I7PLF6N8L

Dates

Modify: 2023-08-15
1: You WK, Sennino B, Williamson CW, Falcón B, Hashizume H, Yao LC, Aftab DT, McDonald DM. VEGF and c-Met blockade amplify angiogenesis inhibition in pancreatic islet cancer. Cancer Res. 2011 Jul 15;71(14):4758-68. doi: 10.1158/0008-5472.CAN-10-2527. Epub 2011 May 25. PubMed PMID: 21613405; PubMed Central PMCID: PMC3138890.
2: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.

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